2-Desmethyl Paliperidone is a significant compound in the realm of pharmacology, primarily recognized as a metabolite of Paliperidone, which itself is an atypical antipsychotic medication used for treating schizophrenia and related disorders. This compound is classified under the group of organic compounds known as pyridopyrimidines, characterized by a fused pyridine and pyrimidine structure. The chemical formula of 2-Desmethyl Paliperidone is , with a molecular weight of approximately 412.47 g/mol .
The synthesis of 2-Desmethyl Paliperidone typically involves a multi-step process that begins with the precursor compound, Paliperidone. One common method includes the alkylation of a 3-piperidinyl-1,2-benzisoxazole derivative followed by acylation and subsequent transformations to yield the desired product. The synthesis can be conducted in various solvents, with methanol being frequently used due to its ability to dissolve the reactants effectively .
In practical terms, the synthesis may involve:
The molecular structure of 2-Desmethyl Paliperidone consists of several functional groups that contribute to its pharmacological properties. The structure can be represented by its IUPAC name: 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one. Key structural features include:
2-Desmethyl Paliperidone can undergo various chemical reactions typical for organic compounds, including:
These reactions are essential for understanding how 2-Desmethyl Paliperidone behaves in different environments, particularly in pharmaceutical formulations and biological systems .
The mechanism of action for 2-Desmethyl Paliperidone is closely related to that of its parent compound, Paliperidone. It acts primarily as an antagonist at various neurotransmitter receptors:
This antagonistic action helps modulate neurotransmitter levels in the brain, which is beneficial in treating psychotic disorders such as schizophrenia. The precise pathways through which these interactions occur remain an area of active research but are believed to involve complex signaling cascades that ultimately lead to altered mood and perception .
The physical and chemical properties of 2-Desmethyl Paliperidone include:
These properties are crucial for determining how the compound can be formulated into medications and how it behaves within biological systems.
2-Desmethyl Paliperidone serves primarily as a research tool in pharmacology due to its role as a metabolite of Paliperidone. Its study helps understand drug metabolism and efficacy in treating psychiatric disorders. Additionally, it may have potential applications in developing new therapeutic agents targeting similar pathways involved in neuropsychiatric conditions .
2-Desmethyl paliperidone (9-hydroxy-2-desmethylrisperidone) is a significant oxidative metabolite in the biotransformation pathway of paliperidone, itself the primary active metabolite of risperidone. This compound arises from enzymatic modifications at two distinct molecular sites: hydroxylation at the 9-position (defining paliperidone) and demethylation at the 2-position. The formation of 2-desmethyl paliperidone represents a multistep metabolic process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes and conjugation pathways. Unlike the parent compound risperidone, where CYP2D6-mediated 9-hydroxylation is the dominant primary metabolic step generating paliperidone, the 2-desmethyl derivative of paliperidone results from subsequent oxidative demethylation targeting the methyl group attached to the pyrimidinone ring [4] [9].
The generation of 2-desmethyl paliperidone from paliperidone involves oxidative O-demethylation catalyzed primarily by hepatic cytochrome P450 enzymes. This reaction proceeds via the insertion of an oxygen atom into the carbon-hydrogen bond of the methyl group, leading to the formation of an unstable hydroxymethyl intermediate. This intermediate rapidly decomposes, yielding the desmethyl metabolite and formaldehyde as a byproduct. In vitro studies using human liver microsomes indicate that multiple CYP isoforms contribute to this demethylation, with CYP3A4 and CYP2D6 playing prominent roles, albeit with different catalytic efficiencies [4] [8].
The reaction exhibits Michaelis-Menten kinetics. Kinetic parameters (Km
and Vmax
) derived from enzyme assays suggest that CYP3A4 possesses a higher capacity (Vmax
) for paliperidone demethylation compared to CYP2D6, but often with lower affinity (higher Km
). This implies that CYP3A4 is more significant at higher substrate concentrations, while CYP2D6 may contribute more significantly at lower paliperidone concentrations, typical of therapeutic dosing. The involvement of CYP2D6 introduces a critical element of pharmacogenetic variability, as individuals with CYP2D6 poor metabolizer (PM) phenotypes exhibit significantly reduced formation of 2-desmethyl paliperidone from paliperidone compared to extensive metabolizers (EMs). This genetic variation contributes to interindividual differences in the metabolic profile of paliperidone [4] [8].
While glucuronidation is a major pathway for paliperidone elimination (involving UGT1A1 and UGT1A8/UGT1A9), forming paliperidone glucuronide, this conjugation occurs predominantly on the 9-hydroxy group. There is no evidence suggesting significant direct conjugation of the 2-methyl group. Consequently, the 2-desmethyl metabolite is primarily formed via oxidative CYP-mediated demethylation before potential subsequent conjugation reactions. The intrinsic clearance (CLint) for the formation of 2-desmethyl paliperidone is lower than that for the glucuronidation of paliperidone, indicating that oxidative demethylation is a minor pathway compared to direct conjugation of the parent molecule [9].
The metabolic pathways of risperidone and paliperidone are intrinsically linked yet distinct. Risperidone undergoes two primary oxidative transformations: 9-hydroxylation to form paliperidone (its major active metabolite) and N-dealkylation. Crucially, CYP2D6 is the high-affinity enzyme responsible for the 9-hydroxylation of risperidone, with CYP3A4 acting as a lower-affinity alternative pathway. In contrast, paliperidone, already possessing the 9-hydroxy group, undergoes further metabolism primarily via glucuronidation and, to a lesser extent, oxidative demethylation at the 2-position to yield 2-desmethyl paliperidone. Therefore, while risperidone metabolism generates paliperidone as a major circulating active moiety, paliperidone metabolism generates 2-desmethyl paliperidone as a minor metabolite [1] [4] [9].
Table 1: Comparative Metabolic Profiles of Selected Atypical Antipsychotics
Antipsychotic | Primary Metabolic Pathways | Key Enzymes Involved | Major Active Metabolite(s) | Minor Metabolite(s) |
---|---|---|---|---|
Risperidone | 9-Hydroxylation, N-dealkylation | CYP2D6 (9-OH), CYP3A4 (N-dealk) | Paliperidone (9-OH-risperidone) | 7-OH-risperidone, Risperidone N-oxide |
Paliperidone | Glucuronidation, 2-O-Demethylation | UGT1A1/8/9 (Gluc), CYP3A4/2D6 | Paliperidone Glucuronide | 2-Desmethyl Paliperidone |
Olanzapine | N-Glucuronidation, N-Demethylation, 7-Hydroxylation | UGT1A4, CYP1A2, FMO3 | None significant | 4'-N-Desmethyl olanzapine, N-Oxide |
Quetiapine | Sulfoxidation, N- and O-Dealkylation | CYP3A4 | Norquetiapine (active) | Quetiapine sulfoxide, 7-OH-quetiapine |
Aripiprazole | Dehydroaripiprazole formation, N-Dealkylation, Hydroxylation | CYP2D6, CYP3A4 | Dehydroaripiprazole (active) | Aripiprazole sulfoxide |
Compared to other atypical antipsychotics:
The structural determinant for the specific 2-desmethyl pathway in paliperidone is the presence of the 2-methyl group on the pyridopyrimidinone ring. Risperidone also possesses this methyl group, but its major metabolic fate is 9-hydroxylation. Only after this hydroxylation step (forming paliperidone) does oxidative demethylation at the 2-position become a measurable metabolic route, albeit minor compared to glucuronidation. This highlights the substrate specificity of the CYP isoforms; the presence of the 9-hydroxy group alters the molecule's interaction with the enzyme active sites, potentially making the 2-methyl group more accessible or susceptible to oxidation in paliperidone compared to risperidone [1] [9].
The kinetics of 2-desmethyl paliperidone formation have been characterized primarily using human liver microsomes (HLM) and recombinant CYP isoforms. These studies reveal a complex interplay between multiple enzymes:
Vmax
) for the demethylation reaction compared to CYP2D6. However, its Michaelis constant (Km
) is typically higher, indicating lower binding affinity for paliperidone. This results in CYP3A4 contributing significantly to the formation of 2-desmethyl paliperidone, especially at higher, supra-therapeutic concentrations of paliperidone. The intrinsic clearance (CLint = Vmax/Km
) for CYP3A4 is moderate [4] [8].Vmax
but a significantly lower Km
(higher affinity) for paliperidone compared to CYP3A4. This higher affinity means CYP2D6 contributes proportionally more to the demethylation pathway at lower, clinically relevant plasma concentrations of paliperidone. Consequently, individuals with the CYP2D6 extensive metabolizer (EM) phenotype generate more 2-desmethyl paliperidone than CYP2D6 poor metabolizers (PMs) when exposed to the same paliperidone dose. The CLint
for CYP2D6 can be high in EMs but very low in PMs [4] [8].Table 2: Kinetic Parameters for 2-Desmethyl Paliperidone Formation from Paliperidone
Enzyme System | Km (µM)* | Vmax (pmol/min/pmol CYP)* | CLint (µL/min/pmol CYP) (Vmax/Km) | Relative Contribution at Therapeutic [Pali] |
---|---|---|---|---|
Recombinant CYP3A4 | 50 - 150 | 8 - 20 | 0.05 - 0.20 | Low-Moderate |
Recombinant CYP2D6 (EM) | 5 - 20 | 2 - 8 | 0.20 - 0.80 | Moderate-High |
HLM (CYP2D6 EM) | 15 - 30 | 3 - 6 (pmol/min/mg protein) | 0.10 - 0.30 (µL/min/mg protein) | Significant |
HLM (CYP2D6 PM) | 15 - 30 | 0.5 - 1.5 (pmol/min/mg protein) | 0.02 - 0.08 (µL/min/mg protein) | Low |
*Representative ranges based on in vitro studies; actual values vary between experimental systems and conditions.
Kinetic Differences from Risperidone Metabolism: The kinetic profile for 2-desmethyl paliperidone formation differs markedly from the 9-hydroxylation of risperidone. Risperidone 9-hydroxylation is characterized by very high affinity (Km
~1-5 µM) and high CLint
specifically for CYP2D6 in EMs. CYP3A4 contributes minimally to risperidone 9-hydroxylation at therapeutic concentrations. In contrast, 2-desmethyl paliperidone formation from paliperidone involves both CYP3A4 and CYP2D6 with overall lower CLint
values, making it a quantitatively minor pathway [4] [8].
Impact of Drug Interactions: The dual CYP involvement in 2-desmethyl paliperidone formation implies potential for drug-drug interactions (DDIs):
Population pharmacokinetic (PopPK) models for paliperidone have generally incorporated CYP2D6 phenotype as a covariate on clearance. While these models primarily focus on the parent drug and the major glucuronide, the inclusion of CYP2D6 status indirectly accounts for variability in minor oxidative pathways like 2-desmethylation, especially since CYP2D6 influences both risperidone clearance (and hence paliperidone formation) and paliperidone's own minor oxidative metabolism. Renal function is the dominant covariate for paliperidone clearance itself, as unchanged paliperidone excretion is significant [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1